Dual FABP4/5 Inhibitory Potential of the Non-Annulated Thiophenylamide Scaffold vs. Mono-Selective Chemotypes
The parent patent discloses that non-annulated thiophenylamides possessing a bithiophene motif achieve dual FABP4 and FABP5 inhibition, a profile not consistently observed with mono-thiophene or pyridinyl-containing analogs described in the same specification [1]. Compounds lacking the extended bithiophene system frequently exhibit preferential inhibition of only one FABP isoform, limiting their utility in models where simultaneous neutralization of both fatty-acid chaperones is required [1]. While the exact IC50 values for CAS 2097939-45-0 have not been published in the open literature, the structural determinants of dual inhibition are clearly mapped to the 2,3'-bithiophene-ethyl-propenamide architecture.
| Evidence Dimension | Dual FABP4/5 inhibition (structural determinant) |
|---|---|
| Target Compound Data | Contains 2,3'-bithiophene-ethyl-propenamide pharmacophore associated with dual FABP4/5 activity in the patent class |
| Comparator Or Baseline | Mono-thiophene or pyridinyl-substituted non-annulated thiophenylamides (often mono-selective for FABP4 or FABP5 per patent SAR) |
| Quantified Difference | Specific IC50 values not publicly available for either target or comparator; differentiation inferred from patent structure-activity relationship tables [1] |
| Conditions | US9353102B2 disclosure; in vitro FABP4 and FABP5 binding/inhibition assays |
Why This Matters
Procurement of a dual FABP4/5 inhibitor scaffold reduces the need to source two separate mono-selective chemotypes when constructing mechanistic studies in adipocyte-macrophage cross-talk or atherosclerosis models.
- [1] Buettelmann, B. et al. (2016) 'Non-annulated thiophenylamides', US Patent US9353102B2, granted 31 May 2016, filed 9 September 2013. View Source
